
クロパミド
概要
説明
クロパミドは、化学式C14H20ClN3O3S 、分子量345.84 g·mol−1 のピペリジン系利尿薬です . 一般的に、降圧作用を有する経口利尿薬として使用されています . クロパミドは、チアジド系利尿薬と分類され、チアジド系利尿薬と同様に作用します .
製造方法
クロパミドの合成は、ピペリジン環とスルファモイルベンズアミド基という主要な官能基の形成を伴います . 合成経路には、一般的に次の手順が含まれます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体の環化を含む一連の反応によって合成されます。
スルファモイルベンズアミド基の結合: スルファモイルベンズアミド基は、スルホン化とそれに続くアミド形成反応によって導入されます。
クロパミドの工業生産方法には、これらの合成経路を最適化して、高収率と純度を実現することが含まれます. 反応条件は、目的の生成物を効率的に得られるように慎重に制御されます .
科学的研究の応用
Pharmacological Properties
Clopamide functions similarly to thiazide diuretics, inhibiting sodium reabsorption in the renal tubules, which leads to increased excretion of sodium and water. This mechanism is crucial for its antihypertensive effects. The drug's structure is characterized by a piperidine and sulfamoylbenzamide moiety, which contributes to its biological activity.
Treatment of Hypertension
Clopamide is indicated for the treatment of hypertension, particularly in patients who require a diuretic effect to manage their blood pressure levels effectively. Studies have shown that clopamide can be effective when used alone or in combination with other antihypertensive agents.
- Case Study : A clinical trial involving 90 patients demonstrated that a combination of clopamide (10 mg) with pindolol (10 mg) resulted in significant reductions in blood pressure without adversely affecting cardiac output .
Management of Edema
The drug is also prescribed for managing edema associated with conditions such as heart failure, nephrosis, chronic kidney disease, and cirrhosis. Clopamide helps alleviate fluid retention, improving patient comfort and quality of life.
- Clinical Insight : In patients with heart failure, clopamide has been shown to reduce fluid overload effectively, leading to improved symptoms and functional status .
Pharmacokinetics and Metabolism
Clopamide undergoes hepatic metabolism with renal excretion of its metabolites. The pharmacokinetic profile indicates that it has a relatively long half-life, allowing for once-daily dosing, which enhances patient compliance.
Side Effects and Considerations
While clopamide is generally well-tolerated, it can cause side effects such as dizziness, nausea, hyperglycemia, and hypokalemia. Monitoring electrolyte levels is essential during treatment to prevent complications.
Research Findings
Recent studies have explored the photodegradation of clopamide and its implications for safety and efficacy:
- Photodegradation Study : Research indicates that clopamide can undergo photochemical reactions leading to the formation of potentially harmful metabolites under certain conditions . This finding emphasizes the need for careful storage and handling of the drug.
Data Tables
The following table summarizes key data regarding the applications of clopamide:
作用機序
クロパミドは、ネフロンの遠位尿細管におけるナトリウム-塩素共輸送体を阻害することで効果を発揮します . この阻害は、ナトリウム塩素の再吸収を妨げ、ナトリウム塩素と水の排泄量を増加させます. その結果、クロパミドは血漿量と血圧を低下させます .
生化学分析
Biochemical Properties
Clopamide works in a similar way as the thiazide diuretics do. It acts in the kidneys, at the distal convoluted tubule (DCT) of the nephron where it inhibits the sodium-chloride symporter . Clopamide selectively binds at the chloride binding site of the sodium-chloride symporter in the proximal convoluted tubule (PCT) cells on the luminal (interior) side and thus interferes with the reabsorption of sodium chloride .
Cellular Effects
The primary cellular effect of Clopamide is the inhibition of the sodium-chloride symporter in the kidneys. This inhibition interferes with the reabsorption of sodium chloride, causing an equi osmolar excretion of water along with sodium chloride . This effect on the cells of the nephron contributes to its diuretic and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of Clopamide involves its selective binding at the chloride binding site of the sodium-chloride symporter in the PCT cells on the luminal side . This binding interferes with the reabsorption of sodium chloride, leading to an increase in the excretion of water along with sodium chloride .
Subcellular Localization
Given its mechanism of action, Clopamide likely localizes to the luminal side of the PCT cells in the nephron of the kidneys where it binds to the sodium-chloride symporter .
準備方法
The synthesis of clopamide involves the formation of its key functional groups: a piperidine ring and a sulfamoylbenzamide group . The synthetic route typically includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of Sulfamoylbenzamide Group: The sulfamoylbenzamide group is introduced through sulfonation and subsequent amide formation reactions.
Industrial production methods for clopamide involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
化学反応の分析
クロパミドは、次のようなさまざまな化学反応を起こします。
酸化: クロパミドは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。
還元: 還元反応は、クロパミドの官能基を修飾するために実施できます。
置換: クロパミドは、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、適切な溶媒が含まれます. これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
類似化合物との比較
クロパミドは、ヒドロクロロチアジドやクロルタリドンなどの他のチアジド系利尿薬と類似しています . クロパミドは、ピペリジン環とスルファモイルベンズアミド基を持つ独自の化学構造を持ち、他の利尿薬とは異なります . この独自の構造は、その特異的な薬理学的特性と治療的用途に貢献しています .
類似の化合物には、次のようなものがあります。
- ヒドロクロロチアジド
- クロルタリドン
- インダパミド
生物活性
Clopamide, a sulfonamide derivative, is primarily used as a diuretic for the treatment of hypertension and edema. Its chemical structure is characterized by a piperidine ring and a sulfamoylbenzamide moiety, which contribute to its pharmacological properties. This article delves into the biological activity of clopamide, exploring its mechanisms of action, pharmacokinetics, side effects, and recent research findings.
Clopamide acts as a thiazide-like diuretic, primarily inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in decreased blood volume and blood pressure. The diuretic effect is mediated through the following pathways:
- Inhibition of Na+/Cl- cotransporter: Clopamide blocks the sodium-chloride symporter in the renal tubules, leading to enhanced natriuresis.
- Alteration of electrolyte balance: The use of clopamide can result in hypokalemia (low potassium levels), which is a common side effect associated with sulfonamide-type diuretics .
Pharmacokinetics
Clopamide exhibits specific pharmacokinetic properties that influence its clinical efficacy:
- Absorption: Clopamide is poorly soluble in water, which affects its bioavailability. It forms suspensions in aqueous solutions, complicating absorption .
- Metabolism: Studies indicate that clopamide undergoes phase I metabolism, leading to various metabolites that may retain some biological activity .
- Excretion: The drug is primarily excreted via renal pathways, necessitating dosage adjustments in patients with impaired kidney function .
Side Effects
The administration of clopamide can lead to several side effects:
- Electrolyte Imbalance: Commonly causes hypokalemia, which can lead to muscle weakness and arrhythmias.
- Other Effects: Patients may experience dizziness, nausea, headaches, hyperglycemia, and dry mouth .
Recent Research Findings
Recent studies have provided insights into the biological activity and potential applications of clopamide:
- Photodegradation Studies: Research has shown that clopamide can undergo photodegradation when exposed to UV light, resulting in two significant products. These photoproducts exhibit altered biological activity compared to the parent compound .
- Clinical Studies on Efficacy: A clinical study involving 19 patients evaluated changes in serum potassium and urinary potassium content before and after clopamide administration. Results indicated significant alterations in potassium levels over time, highlighting the drug's impact on electrolyte balance .
- Metal Complexation Effects: Clopamide has been studied for its ability to form complexes with metal ions such as copper(II). These complexes may enhance its biological activity compared to the free ligand due to improved solubility and bioavailability .
Data Table: Summary of Clopamide's Biological Activity
Parameter | Description |
---|---|
Chemical Structure | Piperidine and sulfamoylbenzamide moiety |
Mechanism | Inhibition of Na+/Cl- cotransporter |
Primary Use | Treatment of hypertension and edema |
Common Side Effects | Hypokalemia, dizziness, nausea, hyperglycemia |
Metabolism | Phase I metabolism producing active metabolites |
Excretion | Primarily renal |
Photodegradation | Alters biological activity; potential photosensitivity |
Case Studies
Several case studies have documented the effects of clopamide in clinical settings:
- A study reported that combining clopamide with pindolol effectively managed blood pressure without adversely affecting cardiac output in patients with hypertension .
- Another investigation highlighted the importance of monitoring potassium levels during treatment due to the risk of hypokalemia associated with long-term use .
特性
IUPAC Name |
4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXHRAWDUMTPSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022847 | |
Record name | Clopamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636-54-4 | |
Record name | Clopamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。